

An In-depth Technical Guide to N-butan-2-ylacetamide

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Compound of Interest

Compound Name: *N-sec-Butylacetamide*

CAS No.: 1189-05-5

Cat. No.: B072598

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Abstract

This technical guide provides a comprehensive overview of N-butan-2-ylacetamide (commonly known as **N-sec-butylacetamide**), a secondary amide with the chemical formula $C_6H_{13}NO$. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates critical information regarding the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its potential biological significance and outlines essential safety considerations. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for both practical application and theoretical insight.

Introduction and Nomenclature

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Their stability and hydrogen-bonding capabilities make them ubiquitous in chemistry and biology, most notably as the peptide bonds that form the backbone of proteins.[1] N-butan-2-ylacetamide is a simple aliphatic, secondary amide, where an acetyl group is bonded to the nitrogen atom of a sec-butylamine moiety.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the definitive name for this compound is N-butan-2-ylacetamide.[2] The 'N' indicates that the substituent is attached to the nitrogen atom. 'butan-2-yl' specifies the four-carbon alkyl group

attached to the nitrogen via its second carbon (the sec-butyl group). 'acetamide' denotes the two-carbon acyl group (CH₃CO-).

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pos="3,0.5!"]; H3a [label="H", pos="3,1.3!"]; C4 [label="C", pos="4,0!"]; H4a [label="H",  
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H_N; N1 -- C3 [label=""]; C3 -- H3a; C3 -- C4 [label=""]; C4 -- H4a; C4 -- H4b; C3 -- C5  
[label=""]; C5 -- H5a; C5 -- H5b; C5 -- H5c;
```

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pos="4.5,0.3!"]; L6 [label="CH3", pos="2.5,-1.2!"]; L7 [label="CH3", pos="4.8,-0.5!"]; } Structure  
of N-butan-2-ylacetamide.
```

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The key properties of N-butan-2-ylacetamide are summarized below.

Property	Value	Source
IUPAC Name	N-butan-2-ylacetamide	[2]
Synonyms	N-sec-Butylacetamide, N-(1-Methylpropyl)acetamide	[2]
CAS Number	1189-05-5	[2]
Molecular Formula	C ₆ H ₁₃ NO	[2]
Molecular Weight	115.17 g/mol	[2]
Appearance	Not explicitly documented, likely a colorless liquid or low-melting solid at STP	-
XLogP3 (Octanol/Water Partition Coefficient)	0.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]

Synthesis and Purification

The most direct and reliable method for synthesizing N-butan-2-ylacetamide is the N-acylation of sec-butylamine. This reaction involves treating the primary amine with an acetylating agent. The causality behind this choice is the high nucleophilicity of the amine's nitrogen lone pair, which readily attacks the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents include acetyl chloride and acetic anhydride. Acetic anhydride is often preferred in laboratory settings due to its lower volatility and less aggressive reaction profile compared to acetyl chloride, which generates corrosive HCl gas as a byproduct. The reaction with acetic anhydride produces acetic acid, which can be readily neutralized and removed during workup.

// Workflow {SM1, SM2, SM3} -> Mix [style=invis]; Mix -> React; React -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; } General workflow for the synthesis of N-butan-2-ylacetamide.

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the analytical methods described in Section 4.

Materials:

- sec-Butylamine (1.0 eq)
- Acetic Anhydride (1.1 eq)
- Pyridine or Triethylamine (as solvent and base)
- Dichloromethane (DCM) or Ethyl Acetate (for extraction)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sec-butylamine (1.0 eq) in pyridine (approx. 3-5 mL per gram of amine).
- **Addition of Reagent:** Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The use of a slight excess of the acetylating agent ensures the complete consumption of the starting amine.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
- **Monitoring:** Monitor the reaction's progress by TLC, visualizing with a ninhydrin stain. The disappearance of the sec-butylamine spot indicates the reaction is complete.
- **Workup - Quenching and Extraction:** Dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with:
 - 1M HCl (2x) to remove the pyridine base.
 - Saturated NaHCO₃ solution (2x) to remove excess acetic acid.
 - Brine (1x) to remove residual water.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product via flash column chromatography on silica gel or by vacuum distillation to obtain pure N-butan-2-ylacetamide.

Analytical Characterization

Unambiguous structural confirmation relies on a logical workflow where data from multiple spectroscopic techniques are corroborated.

```
// Workflow IR -> IR_data; MS -> MS_data; NMR -> NMR_data; {IR_data, MS_data, NMR_data} -> Confirmation; } Logical workflow for structural characterization.
```

Expected Spectroscopic Data

Technique	Feature	Expected Observation
IR Spectroscopy	Amide I (C=O stretch)	Strong, sharp absorption at ~1640-1660 cm ⁻¹
	Amide II (N-H bend)	Absorption at ~1550 cm ⁻¹
	N-H stretch	Absorption at ~3280-3300 cm ⁻¹
Mass Spec. (EI)	Molecular Ion (M ⁺)	m/z = 115
Key Fragments	m/z = 86 [M-CH ₂ CH ₃] ⁺ , m/z = 72 [M-CH ₃ CH ₂ CH] ⁺ , m/z = 44	
¹³ C NMR	Carbonyl (C=O)	~170 ppm
	CH (N-linked)	~47-50 ppm
	CH ₂	~29-32 ppm
	CH ₃ (acetyl)	~22-24 ppm
	CH ₃ (sec-butyl, terminal)	~19-21 ppm
	CH ₃ (sec-butyl, branch)	~9-11 ppm
¹ H NMR (Predicted)	N-H	Broad singlet, ~5.5-7.5 ppm (1H)
	CH (N-linked)	Multiplet, ~3.7-3.9 ppm (1H)
	CH ₃ (acetyl)	Singlet, ~1.9-2.0 ppm (3H)
	CH ₂	Multiplet, ~1.4-1.6 ppm (2H)
	CH ₃ (sec-butyl, branch)	Doublet, ~1.0-1.2 ppm (3H)
	CH ₃ (sec-butyl, terminal)	Triplet, ~0.8-0.9 ppm (3H)

Note: NMR chemical shifts are predicted and can vary based on solvent and concentration.

Discussion of Spectral Data:

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic amide absorptions. The presence of a strong C=O stretch (Amide I) and an N-H bend (Amide II), along with a distinct N-H stretch, provides definitive evidence of a secondary amide functional group.[2]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak at $m/z = 115$, confirming the molecular weight.[2] Key fragmentation patterns would include the loss of an ethyl group ($m/z = 86$) and cleavage adjacent to the nitrogen, providing structural information about the alkyl substituent.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^{13}C NMR: The spectrum will show six distinct carbon signals corresponding to the molecular structure. The downfield signal around 170 ppm is characteristic of the amide carbonyl carbon.[2]
 - ^1H NMR: While a published experimental spectrum is not readily available, the proton NMR spectrum can be reliably predicted. It would feature six distinct signals. The N-H proton will appear as a broad singlet. The protons on the sec-butyl group will show characteristic splitting patterns: a multiplet for the CH group, a multiplet for the CH₂ group, a doublet for one CH₃ group, and a triplet for the terminal CH₃ group. The acetyl methyl group will be a sharp singlet.

Biological Significance and Potential Applications

While N-butan-2-ylacetamide itself is not a widely studied compound in drug development, its structural motifs are relevant. The amide bond is the cornerstone of peptide and protein therapeutics, and small molecule amides are prevalent in pharmaceuticals.

A noteworthy study identified a related compound, 2-(benzhydrylsulfinyl)-**N-sec-butylacetamide**, isolated from fig fruits, as a potential modulator of the immune response.[3] This compound was shown to stimulate macrophage proliferation and phagocytic activity and to modulate the release of inflammatory cytokines like TNF- α and IL-17 in vitro.[3] This finding suggests that the **N-sec-butylacetamide** moiety can be incorporated into larger molecules that exhibit significant biological activity.

Given its properties, N-butan-2-ylacetamide could be explored in several research contexts:

- **Fragment-Based Drug Discovery:** As a small, simple molecule, it could serve as a fragment for screening against biological targets.
- **Intermediate for Synthesis:** It is a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science.
- **Solvent Properties:** Like other simple amides (e.g., dimethylformamide), its solvent properties could be investigated for specific applications.

Safety and Toxicological Profile

A specific Safety Data Sheet (SDS) for N-butan-2-ylacetamide is not widely available.

Therefore, a risk assessment must be based on the general toxicology of short-chain aliphatic amides and data from structural isomers.

- **General Amide Toxicity:** Simple amides are generally considered to have low to moderate acute toxicity. The primary routes of exposure are ingestion, inhalation, and skin contact.
- **Irritation:** They may cause skin and eye irritation.
- **Metabolism:** Aliphatic amides can be metabolized in the body.
- **Handling Precautions:** Standard laboratory precautions should be observed. This includes:
 - Working in a well-ventilated fume hood.
 - Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
 - Avoiding inhalation of vapors and direct contact with skin and eyes.

In case of exposure, standard first aid measures should be followed: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air in case of inhalation. Seek medical attention if irritation or other symptoms persist.

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